
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzenemethanol, featuring bromine, fluorine, and propoxy substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-propoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a palladium catalyst.
Major Products Formed
Oxidation: Formation of 6-bromo-2-fluoro-3-propoxybenzaldehyde or 6-bromo-2-fluoro-3-propoxybenzoic acid.
Reduction: Formation of 6-bromo-2-fluoro-3-propoxyphenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (6-Bromo-2-fluoro-3-propoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a propoxy group.
(6-Bromo-2-fluoro-3-propoxyphenyl)(phenyl)methanol: Contains an additional phenyl group.
(6-Bromo-2-fluoro-3-propoxyphenyl)(cyclohexyl)methanol: Contains a cyclohexyl group instead of a phenyl group.
Uniqueness
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol is unique due to its specific combination of bromine, fluorine, and propoxy substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
特性
分子式 |
C10H12BrFO2 |
|---|---|
分子量 |
263.10 g/mol |
IUPAC名 |
(6-bromo-2-fluoro-3-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H12BrFO2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,13H,2,5-6H2,1H3 |
InChIキー |
FIJFLRBJFPYJTP-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=C(C=C1)Br)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


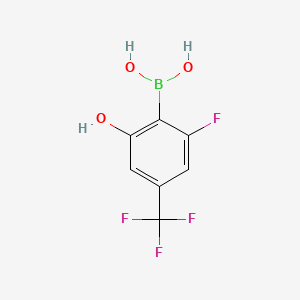
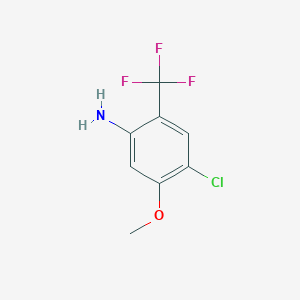
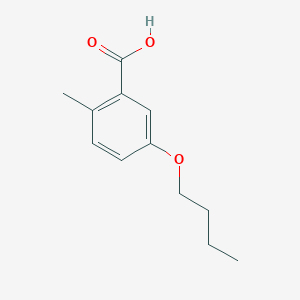


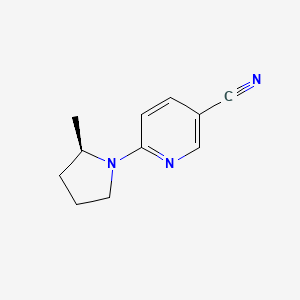
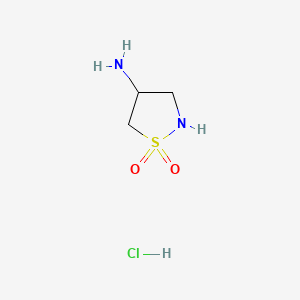

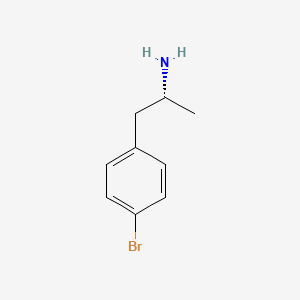
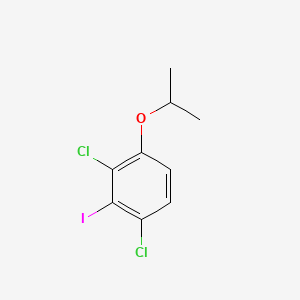
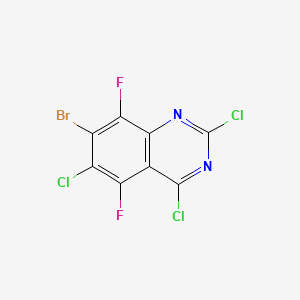

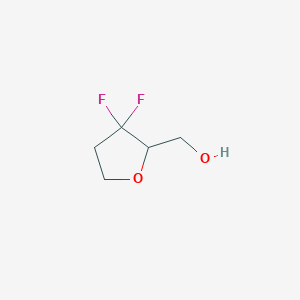
![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
